Balanced PPARα/γ Potency Profile: Aleglitazar vs. Muraglitazar and Tesaglitazar
Aleglitazar demonstrates a balanced activation profile for PPARα and PPARγ with low nanomolar potency, in contrast to other dual agonists which exhibit marked selectivity or weak activity [1]. The PPARα:γ EC50 ratio is approximately 1:1.8, indicating near-equipotent dual agonism [1]. In contrast, muraglitazar shows a 23-fold preference for PPARγ, while tesaglitazar requires micromolar concentrations for receptor activation [1].
| Evidence Dimension | PPARα and PPARγ transcriptional activation (EC50, nM) |
|---|---|
| Target Compound Data | PPARα EC50 = 5 nM; PPARγ EC50 = 9 nM; PPARδ EC50 = 376 nM |
| Comparator Or Baseline | Muraglitazar: PPARα EC50 = 5680 nM, PPARγ EC50 = 243 nM; Tesaglitazar: PPARα EC50 = 4780 nM, PPARγ EC50 = 3420 nM |
| Quantified Difference | Aleglitazar is >1000-fold more potent on PPARα vs. muraglitazar and >500-fold more potent vs. tesaglitazar; on PPARγ, aleglitazar is 27-fold more potent than muraglitazar and 380-fold more potent than tesaglitazar. |
| Conditions | Cell-based transcriptional reporter gene assay; 12-concentration dose-response in human PPAR-transfected cells; cofactor recruitment profiling. |
Why This Matters
This balanced potency profile is essential for research investigating the synergistic effects of dual PPARα/γ activation on glucose and lipid metabolism, as well as for structure-activity relationship (SAR) studies aiming to design next-generation dual agonists.
- [1] Bénardeau A, et al. Comparative Molecular Profiling of the PPARα/γ Activator Aleglitazar: PPAR Selectivity, Activity and Interaction with Cofactors. ChemMedChem. 2012;7(6):1101-1111. View Source
